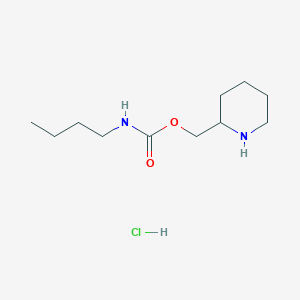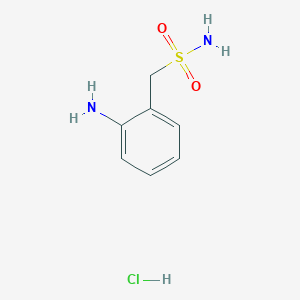![molecular formula C9H12ClF3N2O B1382994 3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride CAS No. 1795280-95-3](/img/structure/B1382994.png)
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1795280-95-3 . It has a molecular weight of 256.65 . The IUPAC name for this compound is 3-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of this compound or its derivatives has been discussed in a study . The study designed and synthesized a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
GPR119 Agonists Development : One study focused on the development of novel GPR119 agonists, specifically N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. These compounds, including variants with the trifluoromethyl group, showed enhanced GPR119 agonist activity and improved profiles for inhibiting the human ether-à-go-go-related gene (hERG), which is significant for cardiac safety (Kubo et al., 2021).
Anticancer and Antibacterial Compounds : Several studies have been conducted on the synthesis and evaluation of various derivatives of similar compounds for potential anticancer and antibacterial applications. These include exploration of amine derivatives and their activities against different cancer cell lines and bacterial strains (Vinayak et al., 2017), (Reddy & Prasad, 2021).
Synthesis Methods and Chemical Reactions : Research has been conducted on the synthesis methods and reactions of compounds containing the trifluoromethyl group. These studies provide insights into the chemical properties and reactions of such compounds, which are crucial for their application in various fields, including pharmaceuticals and materials science (Bradiaková et al., 2008), (Sokolov & Aksinenko, 2010).
Drug Discovery and Development : Various studies have synthesized and evaluated derivatives of this compound class for their potential as drugs. This includes exploration of their roles as KOR antagonists, GlyT1 inhibitors, and more, highlighting the compound's versatility in drug discovery (Grimwood et al., 2011), (Yamamoto et al., 2016).
Molecular Dynamic Studies : In silico modeling and molecular dynamic studies have been conducted on similar compounds, particularly focusing on their potential treatment applications in diseases like breast cancer. This underscores the relevance of computational methods in understanding the bioactivity of these compounds (Panneerselvam et al., 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O.ClH/c10-9(11,12)7-2-3-8(14-6-7)15-5-1-4-13;/h2-3,6H,1,4-5,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSEVVQTIJNSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


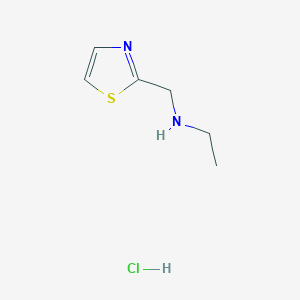
![2-amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide hydrochloride](/img/structure/B1382914.png)
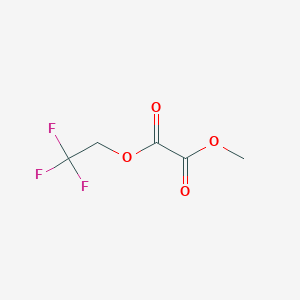
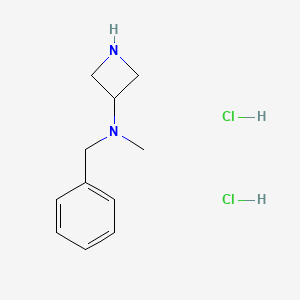
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)
![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
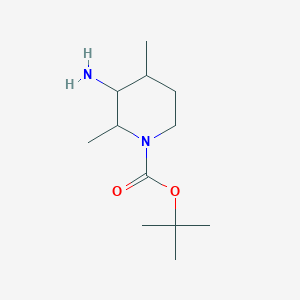
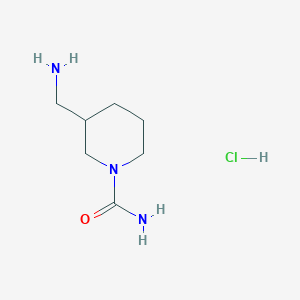
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)
